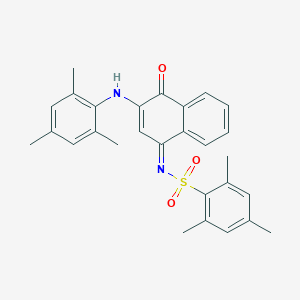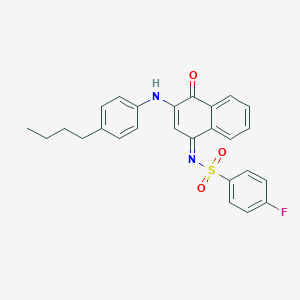![molecular formula C29H25NO5S B281405 4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate](/img/structure/B281405.png)
4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate, also known as BMSB, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamides and is commonly used as a reagent in organic synthesis. BMSB has been found to exhibit a wide range of biological activities, making it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of 4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes involved in various biological processes, such as proteases and kinases. This compound has also been found to interact with DNA, suggesting that it may have potential as a DNA-binding agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, this compound has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate in lab experiments is its high efficiency as a reagent in organic synthesis. Furthermore, this compound exhibits a wide range of biological activities, making it a promising candidate for various biomedical applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on 4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate. One of the potential applications of this compound is in the treatment of cancer. Further research is needed to determine the mechanism of action of this compound and its potential as a cancer therapeutic agent. Additionally, this compound may have potential as a DNA-binding agent, which could have implications for the development of new drugs. Furthermore, this compound may have potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases. Overall, the unique properties of this compound make it a promising candidate for further research and development.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, making it a promising candidate for various biomedical applications. Further research is needed to determine the full potential of this compound in various fields of research.
Méthodes De Synthèse
4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate can be synthesized through a multistep process involving the reaction of mesitylene with sodium hydride, followed by the reaction of the resulting mesitylene sodium salt with benzoyl chloride. The final step involves the reaction of the resulting intermediate with benzoic anhydride. The overall yield of this compound synthesis is around 40-50%, making it a relatively efficient process.
Applications De Recherche Scientifique
4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate has been extensively used in scientific research as a reagent in organic synthesis. It has been found to be an effective catalyst for various chemical reactions, including the synthesis of β-keto esters and the Michael addition reaction. This compound has also been used as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction. Furthermore, this compound has been found to exhibit a wide range of biological activities, making it a promising candidate for various biomedical applications.
Propriétés
Formule moléculaire |
C29H25NO5S |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
[4-[benzoyl-(2,4,6-trimethylphenyl)sulfonylamino]phenyl] benzoate |
InChI |
InChI=1S/C29H25NO5S/c1-20-18-21(2)27(22(3)19-20)36(33,34)30(28(31)23-10-6-4-7-11-23)25-14-16-26(17-15-25)35-29(32)24-12-8-5-9-13-24/h4-19H,1-3H3 |
Clé InChI |
GKQQDQGWQYFYQW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)


![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)

![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)




